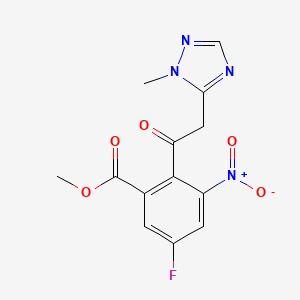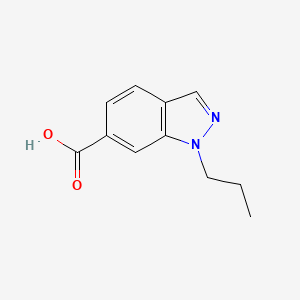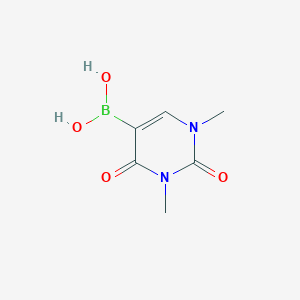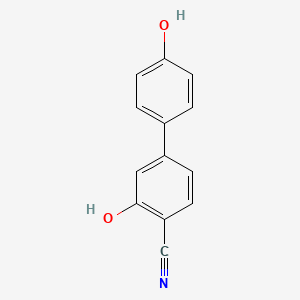amine CAS No. 1267349-64-3](/img/structure/B1463932.png)
[(Dimethyl-1,3-thiazol-5-yl)methyl](methyl)amine
Overview
Description
“(Dimethyl-1,3-thiazol-5-yl)methylamine” is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . It is a liquid with a molecular weight of 128.2 . The IUPAC name for this compound is N-methyl (1,3-thiazol-5-yl)methanamine .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This process is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
“(Dimethyl-1,3-thiazol-5-yl)methylamine” is a liquid . Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point of 116–118°C and a specific gravity of 1.2 .Scientific Research Applications
Synthesis and Chemical Applications
This compound, as a part of the broader category of thiazoles and amines, plays a significant role in chemical synthesis and the development of novel materials. It serves as a building block in organic synthesis, contributing to the creation of complex molecules with potential applications in materials science, pharmaceuticals, and agrochemicals. The ability of such compounds to act as ligands or intermediates in catalytic cycles is particularly valuable in designing efficient and selective synthetic pathways.
Biological and Environmental Research
In the context of biological research, compounds like “(Dimethyl-1,3-thiazol-5-yl)methylamine” are investigated for their interactions with biological molecules, potentially leading to applications in drug discovery and the understanding of biological pathways. Their role in modulating enzyme activity, binding to receptors, or influencing cellular processes could provide insights into new therapeutic strategies.
Additionally, the environmental fate and impact of such chemicals, especially when they are used in industrial processes or as components of pharmaceuticals and personal care products, are crucial areas of study. Research into their biodegradability, toxicity to aquatic and terrestrial organisms, and potential for bioaccumulation can inform environmental regulations and the development of more sustainable chemical practices.
References
While specific studies directly related to “(Dimethyl-1,3-thiazol-5-yl)methylamine” were not identified in this search, the applications mentioned above are typical of compounds within this chemical class. Future research could reveal more targeted applications and elucidate the full potential of this compound in scientific research. For detailed studies and more specific applications, accessing chemical databases or conducting laboratory research would be necessary steps.
Future Directions
Thiazoles have been the subject of much research due to their presence in many biologically active compounds . Future research may focus on designing and developing different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
properties
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-7(4-8-3)10-6(2)9-5/h8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEJZNVARBMYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Dimethyl-1,3-thiazol-5-yl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(Pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463866.png)




